Dihydrogeranylgeranyl diphosphate

Description

Properties

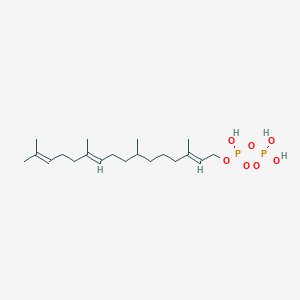

Molecular Formula |

C20H38O7P2 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

phosphono [(2E,10E)-3,7,11,15-tetramethylhexadeca-2,10,14-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C20H38O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,15,19H,6-8,10,12-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,20-15+ |

InChI Key |

YJGANOFPASCZBK-VPMBNJIQSA-N |

Isomeric SMILES |

CC(CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of Dihydrogeranylgeranyl Diphosphate

Formation of Dihydrogeranylgeranyl Diphosphate (B83284) via Geranylgeranyl Diphosphate Reduction

The primary route for the formation of dihydrogeranylgeranyl diphosphate is through the reduction of geranylgeranyl diphosphate (GGPP). This reaction is a critical control point, channeling GGPP towards specific metabolic fates.

Enzymatic Catalysis by Geranylgeranyl Reductase (GGR)

The reduction of GGPP to DHGGPP is catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as CHL P. wikipedia.orguniprot.org This enzyme facilitates the addition of hydrogen across one of the double bonds of the geranylgeranyl moiety of GGPP. researchgate.net GGR is a flavoenzyme, utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor to mediate the reduction process. nih.gov The enzyme is widely distributed in plants and photosynthetic bacteria, underscoring its fundamental role in photosynthesis-related metabolism. nih.govnih.gov In rice, for instance, a specific GGR, OsChl P, has been identified as essential for chlorophyll (B73375) synthesis. nih.gov

The catalytic activity of GGR is not limited to free GGPP. It can also reduce the geranylgeranyl group after it has been attached to other molecules, such as chlorophyllide, to form geranylgeranylated chlorophyll (ChlGG). researchgate.netnih.gov This dual substrate specificity highlights the versatility of GGR in chlorophyll biosynthesis.

Stereochemical Aspects of Reduction Steps

The reduction of the double bonds in GGPP by GGR is a stereospecific process. nih.gov While the detailed stereochemistry of each reduction step leading to phytyl diphosphate has been a subject of investigation, it is established that the enzyme controls the spatial arrangement of the newly formed chiral centers. This stereochemical control is crucial for the proper biological function of the final products, such as chlorophyll and phylloquinone, as their integration into protein complexes is highly dependent on their three-dimensional structure. The active site of GGR is shaped to precisely orient the substrate for the stereospecific addition of hydrogen. nih.govnih.gov

Precursor Role in Phytyl Diphosphate Biosynthesis

This compound is not a final product but rather an intermediate in a multi-step reduction pathway that ultimately yields phytyl diphosphate (PhyPP).

Subsequent Reduction Steps to Tetrahydrogeranylgeranyl Diphosphate and Phytyl Diphosphate

Following the initial reduction to DHGGPP, GGR catalyzes two further reduction steps. The second reduction converts DHGGPP to tetrahydrogeranylgeranyl diphosphate (THGGPP). researchgate.net A final reduction of THGGPP then yields phytyl diphosphate (PhyPP), a fully saturated C20 isoprenoid diphosphate. researchgate.netnih.gov This sequential hydrogenation of the double bonds in the geranylgeranyl chain is a hallmark of GGR activity. researchgate.net

| Substrate | Enzyme | Product |

|---|---|---|

| Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Reductase (GGR) | This compound (DHGGPP) |

| This compound (DHGGPP) | Geranylgeranyl Reductase (GGR) | Tetrahydrogeranylgeranyl Diphosphate (THGGPP) |

| Tetrahydrogeranylgeranyl Diphosphate (THGGPP) | Geranylgeranyl Reductase (GGR) | Phytyl Diphosphate (PhyPP) |

Connection to Chlorophyll Biosynthesis Pathways

The pathway leading to phytyl diphosphate is intimately linked with chlorophyll biosynthesis. Chlorophylls (B1240455), the primary pigments of photosynthesis, consist of a porphyrin head group and a long isoprenoid tail, which is typically a phytyl group. nih.gov This phytyl tail anchors the chlorophyll molecule within the thylakoid membranes of chloroplasts.

There are two main routes for the attachment of the phytyl tail to the chlorophyll precursor, chlorophyllide:

The "free phytyl diphosphate" pathway: GGPP is first reduced to PhyPP, as described above. Chlorophyll synthase then catalyzes the esterification of chlorophyllide with PhyPP to form phytyl chlorophyll. researchgate.netnih.gov

The "esterified geranylgeranyl" pathway: Chlorophyll synthase first attaches GGPP to chlorophyllide to form geranylgeranylated chlorophyll (ChlGG). Subsequently, GGR reduces the geranylgeranyl tail of ChlGG in a stepwise manner, through dihydrogeranylgeranyl chlorophyll (ChlDHGG) and tetrahydrogeranylgeranyl chlorophyll (ChlTHGG), to finally produce phytyl chlorophyll. researchgate.netresearchgate.net

In rice, a large protein complex in the thylakoid membranes containing GGPPS, GGR, and chlorophyll synthase has been identified, suggesting a channeling of GGPP towards chlorophyll biosynthesis. nih.gov

Link to Phylloquinone Biosynthesis

The biosynthesis of phytyl diphosphate is also essential for the formation of phylloquinone, also known as vitamin K1. researchgate.net Phylloquinone plays a critical role as an electron carrier in Photosystem I of the photosynthetic electron transport chain. researchgate.netnih.gov The structure of phylloquinone comprises a naphthoquinone ring attached to a phytyl side chain.

Relationship to Upstream Isoprenoid Pathways

This compound (DHGGPP) is a saturated isoprenoid formed through the reduction of its unsaturated precursor, geranylgeranyl diphosphate (GGPP). ontosight.ai This reduction is a crucial step in the biosynthesis of specific biomolecules, such as the phytanyl chains of archaeal membrane lipids. nih.gov The enzyme responsible for this conversion is geranylgeranyl reductase (GGR), also known as dihydrogeranylgeranyl-PP reductase. ontosight.ainih.gov The synthesis of the substrate for this reaction, GGPP, is deeply rooted in the universal isoprenoid biosynthetic pathways that generate the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comechelon-inc.com Two primary and independent metabolic routes are responsible for producing IPP and DMAPP: the methylerythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway. nih.govnih.gov

GGPP itself is a C20 isoprenoid formed by the sequential condensation of these C5 units. The process is catalyzed by prenyltransferase enzymes. Specifically, geranylgeranyl diphosphate synthase (GGPPS) catalyzes the final elongation step, which involves the addition of one IPP molecule to a farnesyl diphosphate (FPP, a C15 intermediate). nih.govnih.gov FPP, in turn, is built from earlier condensations of IPP and DMAPP. nih.gov Thus, the biosynthesis of DHGGPP is directly dependent on the upstream production of IPP and DMAPP by either the MEP or MVA pathway.

Contribution of the Methylerythritol 4-Phosphate (MEP) Pathway

The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP synthesis in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.orgnih.gov In organisms like plants, the MEP pathway located in the plastids is the source of precursors for a wide array of isoprenoids, including monoterpenes (C10), diterpenes (C20, derived from GGPP), and tetraterpenes (C40, e.g., carotenoids, also derived from GGPP). nih.govresearchgate.net

The pathway begins with the condensation of two primary metabolites, pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgresearchgate.net This initial step is catalyzed by the enzyme DXP synthase (DXS). Following this, a series of six further enzymatic reactions converts DXP into a mixture of IPP and DMAPP. rsc.orgresearchgate.net These C5 units are then available for the synthesis of GGPP within the plastids, which can subsequently be reduced to DHGGPP. The MEP pathway is essential for the viability of the organisms in which it operates. nih.gov

Table 1: Key Enzymes and Intermediates of the MEP Pathway

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pyruvate + D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

This table outlines the sequential enzymatic reactions converting primary metabolites into the universal isoprenoid precursors IPP and DMAPP via the MEP pathway. rsc.orgresearchgate.net

Integration with the Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway represents the second major route for the biosynthesis of the isoprenoid precursors IPP and DMAPP. echelon-inc.com This pathway is characteristic of eukaryotes (where it operates in the cytosol), archaea, and some bacteria. nih.govwikipedia.org The MVA pathway utilizes acetyl-CoA as its sole carbon feedstock. wikipedia.org Two molecules of acetyl-CoA are first condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonic acid (MVA), catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step of the pathway. nih.gov

A series of phosphorylation reactions and a final decarboxylation convert MVA into IPP. nih.govnih.gov The enzyme isopentenyl diphosphate isomerase (IDI) then establishes an equilibrium between IPP and its isomer, DMAPP. researchgate.net In plant cells, the cytosolic MVA pathway is the principal source of precursors for sesquiterpenes (C15) and triterpenes (C30), while GGPP is synthesized in multiple cellular compartments, including the cytosol, mitochondria, and plastids, utilizing precursors from either the MVA or MEP pathways. nih.gov This compartmentalization implies a degree of metabolic "crosstalk," allowing for the exchange of isoprenoid intermediates between the cytosol and plastids, thereby integrating the outputs of both pathways for various biosynthetic endpoints, including the formation of GGPP destined for reduction to DHGGPP. nih.gov

Table 2: Key Enzymes and Intermediates of the MVA Pathway

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Mevalonate (MVA) |

| 4 | Mevalonate (MVA) | Mevalonate kinase (MK) | Mevalonate 5-phosphate |

| 5 | Mevalonate 5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate 5-diphosphate |

| 6 | Mevalonate 5-diphosphate | Diphosphomevalonate decarboxylase (PPMD) | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |

This table details the steps of the MVA pathway, starting from acetyl-CoA and culminating in the production of the C5 isoprenoid precursors, IPP and DMAPP. researchgate.netwikipedia.org

Genetic and Molecular Regulation of Dihydrogeranylgeranyl Diphosphate Associated Enzymes

Gene Family Analysis of Geranylgeranyl Reductase (GGR) and Related Enzymes (e.g., GGPPS)

In plants, both GGR and GGPPS are typically encoded by small multigene families. nih.gov This genetic redundancy allows for the diversification of enzyme function, a process known as subfunctionalization, where different gene copies evolve to have specialized roles in different tissues, at different developmental stages, or in response to specific environmental cues. frontiersin.org

Gene Duplication and Evolution in Plant Lineages

The presence of multiple GGPPS paralogs in plant genomes is a result of gene duplication events that have occurred throughout plant evolution. frontiersin.orgpsu.edu These duplications, arising from processes like whole-genome duplication and tandem duplication, have been a significant driver of evolutionary novelty in plants. nih.govnumberanalytics.com For instance, the number of GGPPS genes per species has increased after the diversification of land plants, with some species like Arabidopsis thaliana having as many as twelve GGPPS paralogs. frontiersin.org This expansion of the GGPPS gene family has allowed for the evolution of new functions and the optimization of both primary and specialized metabolic pathways. frontiersin.orgnih.gov

Segmental duplication, in particular, has been identified as a major contributor to the expansion of the GGPPS gene family in species like cotton. nih.govbohrium.com The evolutionary analysis of GGPPS genes across various plant species, from green algae to angiosperms, reveals that these genes can be classified into distinct groups, indicating their divergence from a common ancestor. nih.govbohrium.com This evolutionary conservation and subsequent diversification underscore the fundamental importance of GGPP in plant metabolism. nih.govbohrium.com

The table below provides an overview of the number of GGPPS genes identified in various plant species, highlighting the expansion of this gene family during evolution.

| Species | Number of GGPPS Genes |

| Chlamydomonas reinhardtii (Green Algae) | 1 |

| Physcomitrella patens (Moss) | 2 |

| Selaginella moellendorffii (Lycophyte) | 3 |

| Picea taeda (Gymnosperm) | 7 |

| Arabidopsis thaliana (Dicot) | 12 |

| Oryza sativa (Monocot) | 8 |

| Gossypium hirsutum (Cotton) | 25 |

Data compiled from various genomic and evolutionary studies. nih.gov

Subcellular Localization of Enzymes

The subcellular localization of GGR and GGPPS isoforms is a critical aspect of their regulation, as it dictates the availability of GGPP for specific metabolic pathways. In plants, GGPP and its derivatives are synthesized in multiple cellular compartments, including the chloroplasts, mitochondria, and the endoplasmic reticulum (ER). nih.govnih.gov

In Arabidopsis thaliana, different GGPPS isoforms have been found to localize to distinct subcellular compartments. For example, AtGGPPS1 and AtGGPPS3 are targeted to the chloroplasts, where they provide the precursor for the biosynthesis of chlorophylls (B1240455), carotenoids, and gibberellins. nih.gov AtGGPPS2 and AtGGPPS4 are localized to the endoplasmic reticulum, likely involved in protein prenylation, while another isoform is targeted to the mitochondria for ubiquinone biosynthesis. nih.gov Similarly, in rice, a single functionally active GGPPS, OsGGPPS1, is found in the chloroplasts. nih.gov The localization of GGR is also crucial, as it catalyzes the final step in the production of the phytol (B49457) tail of chlorophylls. In rice, GGR (OsGGR) is part of a large protein complex in the thylakoid membranes, ensuring the efficient channeling of GGPP towards chlorophyll (B73375) biosynthesis. nih.gov

The specific localization of these enzymes is often determined by N-terminal transit peptides that direct the protein to the correct organelle. mdpi.com This compartmentalization prevents metabolic crosstalk and allows for the independent regulation of different isoprenoid pathways. nih.gov

Transcriptional Regulation and Gene Expression Patterns

The expression of GGR and GGPPS genes is tightly controlled at the transcriptional level, allowing plants to modulate the production of DGGDP in response to both internal developmental programs and external environmental signals.

Cis-Regulatory Elements and Promoter Analysis

The promoters of GGR and GGPPS genes contain various cis-regulatory elements (CREs), which are specific DNA sequences that bind transcription factors to regulate gene expression. nih.govnih.govyoutube.com Analysis of these promoter regions has revealed the presence of CREs associated with responses to light, hormones (such as abscisic acid, gibberellins, and auxins), and various stresses. nih.govnih.gov For example, in grapevine, genes containing abscisic acid-responsive elements and drought-responsive elements are enriched in various biological pathways, indicating their role in stress adaptation. nih.gov The presence of these CREs in the promoters of GGR and GGPPS genes suggests that their expression is integrated into broader regulatory networks that control plant growth, development, and stress responses. nih.govnih.gov

Responses to Environmental Cues and Developmental Stages

The expression of GGR and GGPPS genes is highly dynamic and varies significantly depending on the developmental stage of the plant and prevailing environmental conditions. nih.govmdpi.com For instance, in cotton, different GhGGPPS genes exhibit distinct expression patterns during ovule and fiber development, highlighting their specialized roles in these processes. nih.govbohrium.com Furthermore, the expression of these genes is modulated by abiotic stresses such as heat, cold, salt, and drought, as well as by hormonal treatments. nih.govfrontiersin.orgresearchgate.net

Genetic Engineering Approaches Targeting Dihydrogeranylgeranyl Diphosphate (B83284) Pathways

The understanding of the genetic and molecular regulation of DGGDP-associated enzymes has opened up avenues for the genetic engineering of plants to improve desirable traits. By manipulating the expression of GGR and GGPPS genes, it is possible to alter the flux through the isoprenoid pathway and modify the production of various compounds derived from GGPP.

For example, overexpressing GGPPS genes has been shown to increase the content of chlorophyll and carotenoids in some plant species. researchgate.net In one study, the overexpression of a Ginkgo biloba GGPPS gene in Arabidopsis resulted in increased chlorophyll content. researchgate.net Genetic engineering strategies can also be employed to enhance the production of other valuable diterpenoids with pharmaceutical or industrial applications. Furthermore, modifying the expression of GGR can impact the synthesis of chlorophylls and tocopherols (B72186), potentially leading to crops with improved photosynthetic efficiency or enhanced nutritional value. researchgate.net These approaches, however, require a thorough understanding of the complex regulatory networks that govern the DGGDP pathway to avoid unintended metabolic consequences.

Modulating Flux through Isoprenoid Biosynthesis

The production of geranylgeranyl diphosphate (GGPP), the direct precursor to DGGDP, is a critical control point. The metabolic flux towards GGPP can be modulated through various strategies, including transcriptional regulation of key enzymes and metabolic engineering approaches to enhance the precursor supply.

The enzyme geranylgeranyl diphosphate synthase (GGPPS), which catalyzes the formation of GGPP, is subject to transcriptional control. In humans, the expression of GGPPS is influenced by the extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway leads to the expression of the transcription factor Early Growth Response 1 (EGR1), which in turn promotes the transcription of the GGPS1 gene, encoding GGDPS. nih.gov This creates a positive feedback loop where the production of GGPP can be sustained in response to certain stimuli. nih.gov While sterol regulatory element-binding proteins (SREBPs) regulate many enzymes in the cholesterol biosynthesis pathway, a sterol regulatory element has not been identified in the GGPS1 gene, suggesting its expression is not directly dependent on cellular sterol levels. nih.gov

In plants, the regulation is also complex. For instance, in rice, a GGPPS recruiting protein (GRP) can form a heterodimer with the plastidial GGPPS. This interaction not only enhances the catalytic efficiency of GGPPS but also directs it to the thylakoid membranes, thereby channeling the GGPP flux specifically towards chlorophyll biosynthesis. nih.govpnas.org This suborganellar localization and protein-protein interaction represent a key mechanism for regulating the allocation of GGPP among competing metabolic pathways within the same cellular compartment. nih.govpnas.org

Metabolic engineering strategies have been successfully employed in microorganisms like Escherichia coli and Saccharomyces cerevisiae to increase the intracellular pool of GGPP. A common approach involves the overexpression of key enzymes in the native isoprenoid biosynthesis pathway. For example, in E. coli, which utilizes the methylerythritol 4-phosphate (MEP) pathway, the overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the first two enzymes of the pathway, has been shown to increase the production of downstream isoprenoids. nih.govnih.gov

However, simply overexpressing a single enzyme may not be sufficient due to potential bottlenecks elsewhere in the pathway. A more effective strategy often involves balancing the expression of multiple pathway genes. oup.com Furthermore, introducing a heterologous mevalonate (B85504) (MVA) pathway into E. coli has been shown to significantly boost the production of isoprenoid precursors, including GGPP, leading to higher yields of desired products like lycopene (B16060). nih.gov This is attributed to bypassing the native regulatory mechanisms of the MEP pathway and providing a more direct route from acetyl-CoA. nih.gov

In a study focused on enhancing geranylgeraniol (B1671449) (a derivative of GGPP) production in S. cerevisiae, researchers not only used a GGPPS with stronger catalytic ability but also increased the metabolic flux of the MVA pathway and the supply of isopentenyl pyrophosphate (IPP). nih.gov This multi-pronged approach led to a significant increase in the final product titer. nih.gov

Table 1: Effects of Modulating Isoprenoid Biosynthesis Flux on Downstream Products

| Organism | Genetic Modification | Pathway Targeted | Effect on Downstream Products | Reference |

| Oryza sativa (rice) | Overexpression of OsGRP | GGPPS localization | Increased flux towards chlorophyll biosynthesis | nih.govpnas.org |

| Populus trichocarpa (poplar) | Overexpression of PtDXS | MEP pathway | Increased ABA and GA contents | nih.gov |

| Escherichia coli | Introduction of heterologous MVA pathway | Isoprenoid precursor supply | Increased lycopene production | nih.gov |

| Saccharomyces cerevisiae | Overexpression of GGPPS and MVA pathway enzymes | GGPP and IPP supply | Increased geranylgeraniol production | nih.gov |

Heterologous Expression Systems for Enzyme Characterization

The use of heterologous expression systems, particularly E. coli, has been instrumental in the characterization of enzymes involved in the biosynthesis of DGGDP. This approach allows for the production of large quantities of purified enzymes, facilitating detailed biochemical studies that would be difficult to perform with the native organisms, which are often extremophiles and challenging to cultivate.

Researchers have successfully reconstructed parts of the archaeal lipid biosynthetic pathway in E. coli. In one study, four genes from the methanogenic archaeon Methanosarcina acetivorans, encoding G-1-P dehydrogenase, GGPP synthase, geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS), and di-O-geranylgeranyl glyceryl phosphate synthase (DGGGPS), were cloned and expressed in E. coli. nih.gov The engineered E. coli was able to synthesize 2,3-di-O-geranylgeranyl-sn-glycerol-1-phosphate (DGGGP), the immediate precursor to DGGDP, from endogenous precursors. nih.gov This demonstrated the functionality of the heterologously expressed archaeal enzymes in a bacterial host.

Heterologous expression has enabled the detailed biochemical characterization of key enzymes. For instance, the GGGPS from Methanobacterium thermoautotrophicum was expressed in E. coli, purified, and characterized. nih.gov The recombinant enzyme was found to be a homopentamer with optimal activity at 55°C and pH 8.0. nih.gov Kinetic analysis revealed a Vmax of 4.0 ± 0.1 µmol min⁻¹ mg⁻¹, a Km for (S)-glyceryl phosphate of 13.5 ± 1.0 µM, and a Km for GGPP of 506 ± 47 nM. nih.gov

Similarly, various geranylgeranyl reductases (GGRs) from archaea have been expressed and characterized in E. coli. nih.gov These studies have provided insights into their substrate specificity and the requirement for specific reducing agents. For example, the GGR from Methanosarcina acetivorans requires co-expression with its native ferredoxin for the reduction of DGGGP. nih.gov

Some archaeal lipid biosynthetic enzymes have been shown to exhibit substrate promiscuity. For example, the oligosaccharyltransferase AglB from several haloarchaeal species can process a variety of lipid-linked glycans, suggesting a relaxed substrate specificity. asm.orgresearchgate.net This promiscuity could be a feature of other enzymes in the pathway as well, allowing for the synthesis of a diverse range of lipid structures.

Table 2: Biochemical Properties of Heterologously Expressed Dihydrogeranylgeranyl Diphosphate-Associated Enzymes

| Enzyme | Source Organism | Expression Host | Optimal pH | Optimal Temp. (°C) | Km (Substrate) | Vmax/kcat | Reference |

| Geranylgeranylglyceryl phosphate synthase (GGGPS) | Methanobacterium thermoautotrophicum | Escherichia coli | 8.0 | 55 | 13.5 µM ((S)-GP), 506 nM (GGPP) | 4.0 µmol min⁻¹ mg⁻¹ (Vmax) | nih.gov |

| l-asparaginase (TK2246) | Thermococcus kodakarensis | Escherichia coli | 7.0 | 85 | 3.1 mM (l-asparagine) | 833 µmol min⁻¹ mg⁻¹ (Vmax) | nih.gov |

Advanced Research Methodologies for Studying Dihydrogeranylgeranyl Diphosphate

Enzymatic Assays and Kinetic Characterization (e.g., LC-MS based methods)

The characterization of enzymes that synthesize or utilize dihydrogeranylgeranyl diphosphate (B83284) hinges on robust enzymatic assays. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the sensitive and specific detection and quantification of DGGDP and related isoprenoid diphosphates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is instrumental for the quantitative analysis of isoprenoid diphosphates in biological samples. For instance, a sensitive and reproducible LC-MS/MS method has been developed for the quantification of geranylgeranyl diphosphate (GGPP), a closely related compound, in various biological matrices. dntb.gov.uanih.govnih.gov This often involves a derivatization step to enhance the hydrophobicity and ionization efficiency of the polar diphosphate compounds, allowing for their separation by reverse-phase chromatography. nih.gov The analytes are then detected using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Similar methodologies can be adapted for the direct measurement of DGGDP, enabling the determination of enzyme kinetics.

Kinetic Characterization: Through the use of such assays, key kinetic parameters of the enzymes involved in DGGDP metabolism can be determined. These parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For example, kinetic studies on various polyprenyl diphosphate synthases have revealed how substrate concentrations influence product formation and the release of intermediate products. nih.govnih.gov By systematically varying the concentrations of substrates like isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP) and measuring the rate of DGGDP formation, researchers can build a comprehensive model of the enzyme's catalytic mechanism. nih.gov

Below is an interactive table summarizing typical parameters measured in the kinetic characterization of polyprenyl diphosphate synthases.

| Parameter | Description | Typical Range of Values | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | µM to mM | Indicates the affinity of the enzyme for its substrate. A lower Km suggests higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | nmol/min/mg to µmol/min/mg | Represents the catalytic efficiency of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | s-1 | A measure of the intrinsic catalytic activity of the enzyme. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | M-1s-1 | Reflects both binding and catalytic steps and is a useful parameter for comparing enzyme performance. |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors and elucidating the biosynthetic pathways leading to dihydrogeranylgeranyl diphosphate. By introducing isotopically labeled substrates, such as those containing stable isotopes like 13C or deuterium (B1214612) (2H), researchers can follow the incorporation of these labels into DGGDP and downstream metabolites. researchgate.netnih.govgeomar.de

Stable Isotope Labeling: In the context of archaeal lipid biosynthesis, cells can be cultured in the presence of 13C-labeled precursors, such as [13C]acetate or [13C]glucose. nsf.gov The labeled carbon atoms are incorporated into the building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and subsequently into the DGGDP backbone. By analyzing the mass spectra of the resulting lipids, the pattern of isotope incorporation can be determined, providing direct evidence for the biosynthetic pathway. mdpi.com This approach has been crucial in confirming the mevalonate (B85504) pathway's role in the biosynthesis of isoprenoids in Archaea.

Pathway Confirmation and Discovery: Isotopic labeling studies have been instrumental in confirming that the backbone of archaeal lipids is derived from the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), which is subsequently reduced to form the dihydrogeranylgeranyl moiety in DGGDP. Furthermore, these studies can uncover alternative or previously unknown metabolic routes. The detection of unexpected labeling patterns can point towards novel enzymatic reactions or metabolic shunts. monash.edu

The following table outlines common isotopically labeled precursors used in studying isoprenoid biosynthesis.

| Labeled Precursor | Isotope | Typical Application |

| [1-13C]Glucose | 13C | Tracing carbon flow through central carbon metabolism into the isoprenoid pathway. |

| [U-13C]Glucose | 13C | Uniformly labeling all carbon atoms derived from glucose. |

| [2-13C]Mevalonate | 13C | Specifically labeling carbons within the mevalonate pathway. |

| [2H]Water | 2H | Investigating the stereochemistry of enzymatic reactions and reduction steps. |

| [methyl-13C]Methionine | 13C | Tracing methyl group transfers in the biosynthesis of certain lipids. researchgate.net |

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the relationship between the structure of an enzyme and its function. neb.com By introducing specific amino acid substitutions in the enzyme's sequence, researchers can probe the roles of individual residues in substrate binding, catalysis, and product specificity. neb.com

Identifying Critical Residues: This technique has been extensively applied to polyprenyl diphosphate synthases to identify amino acid residues that are critical for their activity. nih.govnih.gov For example, conserved aspartate-rich motifs are known to be involved in the binding of the diphosphate moiety of the substrates through the coordination of a magnesium ion. Mutating these aspartate residues typically results in a drastic loss of enzymatic activity, confirming their essential role in catalysis.

Altering Product Specificity: Site-directed mutagenesis can also be used to alter the product specificity of an enzyme. In the case of the enzymes that produce DGGDP, specific amino acid changes in the active site can influence the chain length of the final product or the degree of saturation. By comparing the kinetic properties and product profiles of wild-type and mutant enzymes, researchers can gain valuable insights into the molecular basis of enzyme function. For instance, mutations in specific regions of a geranylgeranyl diphosphate synthase have been shown to affect the release of intermediate products, thereby altering the final product distribution. nih.gov

The table below provides examples of how site-directed mutagenesis can be used to study enzyme function.

| Target Residue/Region | Type of Mutation | Observed Effect | Implication |

| Conserved Aspartate in DDxxD motif | Aspartate to Alanine | Complete loss of enzyme activity | Essential for substrate binding and/or catalysis. |

| Aromatic residues in the active site | Phenylalanine to Alanine | Altered product chain length | Involved in positioning the substrate and controlling product elongation. |

| Bulky residues at the active site entrance | Leucine to Glycine | Increased release of shorter chain-length products | Acts as a "gatekeeper" controlling substrate entry and product exit. |

| Hydrophobic residues in the elongation tunnel | Isoleucine to Valine | Change in the ratio of saturated to unsaturated products | Influences the conformation of the growing isoprenoid chain. |

Computational Chemistry and Molecular Modeling in Reaction Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate reaction mechanisms of enzymes involved in this compound biosynthesis. nih.govacs.org These methods provide insights into the enzyme's three-dimensional structure, the binding of substrates, and the energetics of the catalytic reaction, often complementing experimental data. nih.govresearchgate.net

Homology Modeling: In the absence of an experimentally determined crystal structure, homology modeling can be used to generate a three-dimensional model of an enzyme based on the known structure of a related protein. pnas.org This model can then be used to visualize the active site, predict substrate binding modes, and guide site-directed mutagenesis experiments.

Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the preferred binding orientation of substrates, such as IPP and FPP, within the enzyme's active site. Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations provide a detailed picture of the conformational changes that occur during the catalytic cycle and can help to identify key protein-substrate interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reactions themselves, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed. In this approach, the region of the active site where the reaction occurs is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. QM/MM calculations can be used to map out the entire energy profile of the reaction, including the structures of transition states and intermediates, providing a detailed understanding of the reaction mechanism at an atomic level. acs.org

The following table summarizes the applications of various computational methods in studying enzymes.

| Computational Method | Application | Information Gained |

| Homology Modeling | Predicting the 3D structure of an enzyme. | A structural model for visualization and further computational studies. |

| Molecular Docking | Predicting the binding mode of substrates and inhibitors. | The likely orientation and interactions of small molecules in the active site. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme and its complexes. | Insights into protein flexibility, conformational changes, and solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism. | Detailed information on bond breaking/formation, transition states, and reaction energetics. |

Future Research Directions and Unaddressed Questions

Elucidation of Novel Enzymatic Transformations Involving Dihydrogeranylgeranyl Diphosphate (B83284)

The biosynthesis of 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP), the immediate precursor to DGGDP, is catalyzed by DGGGP synthase, which forms the second ether linkage between a geranylgeranyl group and the glycerol (B35011) backbone. frontiersin.orgresearchgate.net Following this, DGGGP is activated to a cytidine (B196190) diphosphate derivative, CDP-archaeol, by CDP-archaeol synthase. frontiersin.org While this core pathway to diether lipids is established, the subsequent enzymatic transformations that lead to the vast diversity of archaeal lipids are largely uncharted territory.

A primary area of future investigation is the biosynthesis of tetraether lipids, which are formed by the head-to-head covalent linkage of two C20 diether lipid chains to create a C40 monolayer-spanning lipid. nih.gov The precise enzymatic machinery responsible for this carbon-carbon bond formation remains unknown and represents a major gap in our understanding of archaeal biochemistry. Research will need to focus on identifying and characterizing the "tetraether synthase" enzyme(s). This will likely involve a combination of comparative genomics to find candidate genes present only in tetraether-producing archaea, followed by heterologous expression and in vitro biochemical assays using DGGDP derivatives as potential substrates.

Furthermore, many archaeal lipids contain modifications such as pentacyclic rings within their isoprenoid chains, which are thought to modulate membrane fluidity and stability. The enzymes responsible for these cyclization reactions, which would act on DGGDP-containing lipid precursors, are yet to be discovered. Identifying these cyclases is critical for understanding how extremophiles adapt their membranes to harsh environments.

Key Unaddressed Questions:

What is the enzymatic mechanism for the head-to-head condensation of two DGGDP-derived lipid tails to form C40 tetraether lipids?

Which enzymes are responsible for introducing cyclopentane (B165970) rings into the saturated isoprenoid chains derived from DGGDP?

Are there other, as-yet-undiscovered, modifications of the dihydrogeranylgeranyl chains in archaeal lipids, and what enzymes catalyze them?

Comprehensive Metabolic Flux Analysis of Dihydrogeranylgeranyl Diphosphate Pathways

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgrug.nl To date, its application to the DGGDP pathway in archaea has been limited. A comprehensive MFA of archaeal central carbon metabolism and its connection to isoprenoid and lipid biosynthesis is a critical future direction.

By using stable isotope tracers, such as ¹³C-labeled glucose or acetate, researchers can track the flow of carbon atoms through the mevalonate (B85504) pathway (or its variants) into the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and ultimately into DGGDP and mature ether lipids. frontiersin.org Such studies would provide invaluable data on how metabolic flux is partitioned between different biosynthetic endpoints under various environmental conditions (e.g., high temperature, extreme pH, or nutrient limitation).

This approach can answer key questions about the regulation and efficiency of the DGGDP pathway. For example, MFA can identify rate-limiting steps or metabolic bottlenecks in the production of archaeal lipids. This knowledge is not only fundamental to understanding the physiology of extremophiles but is also essential for metabolic engineering efforts aimed at producing novel lipids or other isoprenoid-based compounds in archaeal hosts.

| Research Goal | Proposed Methodology | Expected Outcome |

| Quantify carbon flow to DGGDP | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Determination of reaction rates in the archaeal isoprenoid pathway. |

| Identify regulatory nodes | Comparative flux analysis under different growth conditions | Identification of key enzymes controlling the flux towards ether lipid synthesis. |

| Assess pathway efficiency | Metabolite balancing and isotope labeling experiments | Understanding the energetic costs and precursor requirements for DGGDP production. |

Development of Advanced Probes and Analogs for Mechanistic Studies

The study of enzymes that synthesize and utilize DGGDP has been hampered by a lack of specific chemical tools. Future research must focus on the design and synthesis of advanced chemical probes and substrate analogs to investigate these unique enzymes. researchgate.netnih.gov Drawing inspiration from studies on other polyprenyl diphosphate synthases, several classes of probes could be developed for DGGDP-related enzymes. mdpi.comnih.govresearchgate.net

Substrate Analogs: Non-hydrolyzable analogs of DGGDP, where the pyrophosphate group is replaced with a stable mimic (e.g., bisphosphonate), could be used to trap enzymes in a substrate-bound state for structural studies like X-ray crystallography. Fluorinated or isotopically labeled analogs can serve as powerful probes for NMR-based mechanistic studies. researchgate.net

Photoaffinity Probes: Incorporating a photoactivatable group (e.g., benzophenone (B1666685) or diazirene) into a DGGDP analog would allow for covalent labeling of the enzyme's active site upon UV irradiation. researchgate.net This is a powerful technique for identifying DGGDP-binding proteins directly from cell lysates and for mapping the substrate-binding pocket.

Activity-Based Probes: Probes that react covalently with active site residues in a mechanism-dependent manner can provide insights into the catalytic cycle and be used for enzyme discovery and profiling.

The development of these tools will be instrumental in characterizing the enzymes downstream of DGGDP, such as the putative tetraether synthases and cyclases, for which no biochemical assays currently exist.

| Probe Type | Potential Application | Target Enzyme Class |

| Non-hydrolyzable Analogs | Structural biology (co-crystallization) | DGGDP-utilizing enzymes (e.g., tetraether synthase) |

| Photoaffinity Probes | Identifying novel DGGDP-binding proteins | All DGGDP-interacting proteins |

| Fluorinated Analogs | Mechanistic studies via ¹⁹F-NMR | Polyprenyltransferases, Cyclases |

Integration of Omics Data for Systems-Level Understanding of this compound Metabolism

To achieve a holistic understanding of DGGDP metabolism, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. nih.gov This systems biology approach can reveal complex regulatory networks and genotype-phenotype relationships that are not apparent from studying individual components in isolation.

Comparative Genomics: By comparing the genomes of diverse archaea with different lipid profiles, researchers can identify gene clusters that are consistently associated with the production of specific lipids derived from DGGDP. nih.govbiologists.com This approach is crucial for pinpointing candidate genes for uncharacterized enzymatic steps. nih.gov

Transcriptomics and Proteomics: Analyzing how the expression of genes and the abundance of proteins in the DGGDP pathway change in response to environmental stimuli can uncover key regulatory mechanisms. For instance, one could investigate how an extremophile adjusts the expression of lipid-synthesizing enzymes when shifted to a higher temperature.

Lipidomics: Advanced mass spectrometry techniques allow for the detailed profiling of the entire complement of lipids (the lipidome) in an organism. Correlating changes in the lipidome with transcriptomic and proteomic data will provide a direct link between gene expression and the final membrane composition, offering a complete picture of how archaea remodel their membranes using DGGDP-derived precursors.

Integrating these datasets will allow for the construction of predictive computational models of archaeal lipid biosynthesis. nih.gov These models will not only deepen our fundamental knowledge of this unique metabolic pathway but also guide future bioengineering and synthetic biology applications.

Q & A

Q. What is the role of dihydrogeranylgeranyl diphosphate (DGGPP) in isoprenoid biosynthesis pathways?

DGGPP serves as a precursor in chlorophyll and diterpenoid biosynthesis. In chlorophyll synthesis, geranylgeranyl reductase (GGR) catalyzes the reduction of geranylgeranyl diphosphate (GGPP) to phytyl groups via DGGPP intermediates, as demonstrated in rice mutants lacking GGR activity . Methodologically, isotopic labeling (e.g., -glucose tracing) coupled with LC-MS can track DGGPP flux in plant tissues .

Q. How can researchers quantify DGGPP in plant or microbial systems?

Use two-dimensional (2D) NMR with response factor calibration for structural elucidation and quantification . For higher sensitivity, combine GC-MS with derivatization (e.g., silylation) to enhance volatility, as applied in carotenoid pathway studies . Ensure internal standards like deuterated GGPP are used to correct for matrix effects .

Q. What analytical techniques distinguish DGGPP from GGPP and other isoprenoid diphosphates?

High-resolution tandem mass spectrometry (HR-MS/MS) with collision-induced dissociation (CID) differentiates DGGPP (CHOP) from GGPP (CHOP) based on fragmentation patterns. Nuclear Overhauser effect (NOE) NMR spectroscopy further resolves stereochemical differences in saturated vs. unsaturated chains .

Advanced Research Questions

Q. How do enzyme kinetics of DGGPP synthase (DGPS) differ from GGPP synthase (GGPS)?

DGPS exhibits substrate promiscuity, accepting both dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) for chain elongation. Stopped-flow fluorescence assays with mant-diphosphate substrates reveal DGPS has a lower (~10 Ms) compared to GGPS (~10 Ms) . X-ray crystallography of Catharanthus roseus GGPS highlights conserved aspartate-rich motifs critical for catalysis, which may inform mutagenesis studies on DGPS .

Q. How can contradictory data on DGGPP’s role in secondary metabolite pathways be resolved?

In Rhodobacter palustris, DGGPP is diverted to carotenoids under salt stress, while in Oryza sativa, it primarily contributes to chlorophyll. Resolve contradictions using comparative transcriptomics (e.g., qRT-PCR of crtE vs. chlP genes) and CRISPR-Cas9 knockouts to dissect tissue-specific pathway regulation .

Q. What experimental designs optimize heterologous DGGPP production in microbial systems?

Modular cloning of the methylerythritol phosphate (MEP) pathway genes (dxs, idi, ispA) with inducible promoters enhances precursor supply. Co-expression of Synechocystis GGR and E. coli phosphatases improves DGGPP yield by 3-fold in shake-flask cultures . Flux balance analysis (FBA) guides strain optimization by identifying rate-limiting steps .

Q. How do bisphosphonate inhibitors interact with DGGPP synthase?

Molecular docking and molecular dynamics (MD) simulations show nitrogen-containing bisphosphonates (e.g., zoledronate) chelate the Mg cofactor in GGPS’s active site, competitively inhibiting DGGPP synthesis. Validate using isothermal titration calorimetry (ITC) to measure binding affinities ( ~ 0.5–5 µM) .

Methodological Resources

- Structural Data : X-ray crystallography of GGPS (PDB: 3NHA) provides templates for homology modeling of DGPS .

- Quantitative Standards : Use commercially available GGPP (Sigma-Aldrich, CAS 6699-20-3) as a reference, but verify purity via -NMR to avoid artifacts .

- Computational Tools : QSPR models (e.g., CC-DPS) predict DGGPP’s physicochemical properties using quantum chemistry descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.